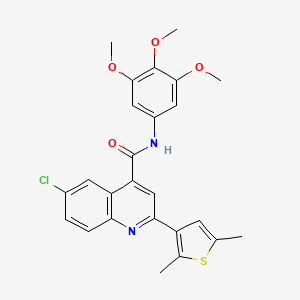![molecular formula C23H20Cl2F3N5O B4162245 6-chloro-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride](/img/structure/B4162245.png)
6-chloro-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride
Descripción general
Descripción
6-chloro-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a pyrazole ring, and a pyridine moiety, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride typically involves multiple steps, including:
Formation of the quinoline core: This can be achieved through a Friedel-Crafts acylation followed by cyclization.
Introduction of the pyrazole ring: This step involves the reaction of appropriate hydrazines with 1,3-diketones under acidic conditions.
Attachment of the pyridine moiety: This can be done through nucleophilic substitution reactions.
Final coupling and hydrochloride formation: The final product is obtained by coupling the intermediate compounds and converting them to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chloro and pyridine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
6-chloro-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide
- N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-(3-pyridinyl)-4-quinolinecarboxamide
Uniqueness
6-chloro-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride is unique due to its specific combination of functional groups and structural features
Propiedades
IUPAC Name |
6-chloro-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-pyridin-3-ylquinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N5O.ClH/c1-14-10-21(23(25,26)27)31-32(14)9-3-8-29-22(33)18-12-20(15-4-2-7-28-13-15)30-19-6-5-16(24)11-17(18)19;/h2,4-7,10-13H,3,8-9H2,1H3,(H,29,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBWNKOQFBKFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 4-[6-CHLORO-2-(PYRIDIN-4-YL)QUINOLINE-4-AMIDO]BENZOATE](/img/structure/B4162173.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-(4-methoxyphenyl)-3,6-dimethylquinoline](/img/structure/B4162185.png)
![[4-(Benzenesulfonyl)piperazin-1-yl]-[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]methanone;hydrochloride](/img/structure/B4162196.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B4162200.png)
![2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B4162201.png)

![8-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162222.png)

![N-[1-(tetrahydrofuran-2-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B4162231.png)
![6-chloro-2-(2,5-dimethyl-3-thienyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4162238.png)
![2-phenyl-N-[3-(pyrazol-1-ylmethyl)phenyl]quinoline-4-carboxamide;hydrochloride](/img/structure/B4162255.png)
![METHYL 3-[2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHYLQUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE](/img/structure/B4162261.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4162264.png)
